molecular formula C17H26N4O2S B6811005 N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5-propan-2-yl-1,3-thiazole-4-carboxamide

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5-propan-2-yl-1,3-thiazole-4-carboxamide

Cat. No.: B6811005
M. Wt: 350.5 g/mol
InChI Key: NIQBZPDPMPMKJM-UHFFFAOYSA-N
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Description

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5-propan-2-yl-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone, piperidine, thiazole, and carboxamide

Properties

IUPAC Name

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5-propan-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2S/c1-11(2)15-14(18-10-24-15)16(22)19-12-4-8-21(9-5-12)13-6-7-20(3)17(13)23/h10-13H,4-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQBZPDPMPMKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CS1)C(=O)NC2CCN(CC2)C3CCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5-propan-2-yl-1,3-thiazole-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidinone and piperidine intermediates, followed by their coupling with a thiazole derivative. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like carbodiimides or phosphonium salts in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5-propan-2-yl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiazole ring or the piperidine nitrogen.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the pyrrolidinone carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways involving its molecular targets.

    Medicine: It has potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5-propan-2-yl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-3-thiophen-3-ylpropanamide
  • 6-(methylamino)-N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]pyridine-3-carboxamide

Uniqueness

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5-propan-2-yl-1,3-thiazole-4-carboxamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in drug development to create more selective and potent therapeutic agents.

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